4,5-Bis(propylthio)-1,3-dithiole-2-thione
Overview
Description
4,5-Bis(propylthio)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C₁₀H₁₈S₄ It is known for its unique structure, which includes two propylthio groups attached to a dithiole ring
Preparation Methods
The synthesis of 4,5-Bis(propylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with propylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-Bis(propylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The propylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Bis(propylthio)-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 4,5-Bis(propylthio)-1,3-dithiole-2-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
4,5-Bis(propylthio)-1,3-dithiole-2-thione can be compared with other similar compounds, such as:
4,5-Bis(methylthio)-1,3-dithiole-2-thione: This compound has methylthio groups instead of propylthio groups, resulting in different chemical properties and reactivity.
4,5-Bis(ethylthio)-1,3-dithiole-2-thione: The presence of ethylthio groups provides a different steric and electronic environment compared to propylthio groups.
4,5-Bis(butylthio)-1,3-dithiole-2-thione: The longer butylthio groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific propylthio substitution, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
IUPAC Name |
4,5-bis(propylsulfanyl)-1,3-dithiole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S5/c1-3-5-11-7-8(12-6-4-2)14-9(10)13-7/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCHIQADFGNWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(SC(=S)S1)SCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470295 | |
Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59065-22-4 | |
Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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